![molecular formula C20H28N4O6 B137090 butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate CAS No. 127786-83-8](/img/structure/B137090.png)
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. The compound is also known as BAC, and its chemical structure consists of a carbamate group, aziridine rings, and a cyclohexadiene ring. In
Mécanisme D'action
The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC also induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, BAC has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis.
Effets Biochimiques Et Physiologiques
BAC has been shown to have several biochemical and physiological effects. BAC has been shown to induce DNA damage, inhibit cell division, and induce apoptosis in cancer cells. BAC has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and angiogenesis. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
BAC has several advantages and limitations for lab experiments. One of the advantages of BAC is that it is a synthetic compound that can be easily synthesized in the lab. BAC also has a high purity level, which makes it suitable for use in various experiments. However, one of the limitations of BAC is that it is a highly toxic compound that can cause severe side effects if not handled properly.
Orientations Futures
There are several future directions for the study of BAC. One of the future directions is the development of more efficient synthesis methods for BAC. Another future direction is the study of the pharmacokinetics and pharmacodynamics of BAC in vivo. Furthermore, the study of the potential side effects of BAC and the development of strategies to mitigate these side effects is also an important future direction. Finally, the study of the combination of BAC with other anti-cancer agents and the development of novel drug delivery systems for BAC is also an important future direction.
Conclusion:
In conclusion, BAC is a synthetic compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. BAC has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. The mechanism of action of BAC involves the formation of DNA adducts, which cause DNA damage and inhibit cell division. BAC has several advantages and limitations for lab experiments, and there are several future directions for the study of BAC.
Méthodes De Synthèse
BAC is a synthetic compound that can be synthesized using various methods. One of the most common methods of synthesis involves the reaction of cyclohexadiene-1,4-dione with ethyl acetoacetate and butyl carbamate in the presence of aziridine and triethylamine. The reaction produces BAC as a white crystalline solid with a yield of around 70%.
Applications De Recherche Scientifique
BAC has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that BAC can induce apoptosis in cancer cells by causing DNA damage and inhibiting cell division. BAC has also been shown to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anti-cancer properties, BAC has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
127786-83-8 |
|---|---|
Nom du produit |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
Formule moléculaire |
C20H28N4O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-5-11(3)29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12(4)6-2/h11-12H,5-10H2,1-4H3,(H,21,27)(H,22,28) |
Clé InChI |
NDTYNPXZXAMKER-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
SMILES canonique |
CCC(C)OC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OC(C)CC)N3CC3 |
Synonymes |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, bis(1-methylpropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



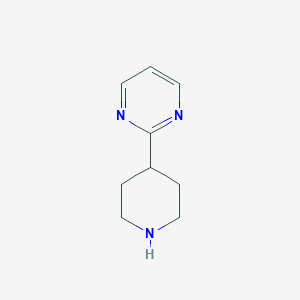
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
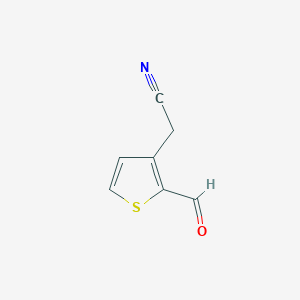
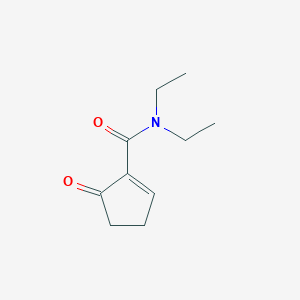
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
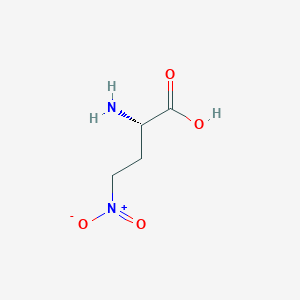
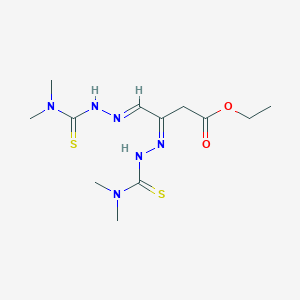
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

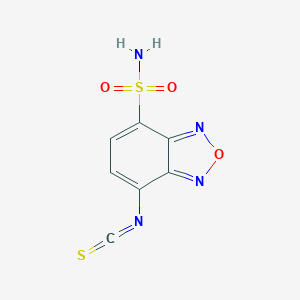
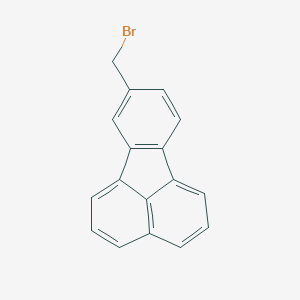
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
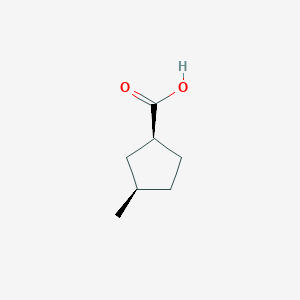
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)